1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride

Sigma-1 Receptor Ligand Binding Assay Neuropharmacology

Sigma-1 receptor ligands are highly sensitive to structural variations; procuring a generic piperazine-imidazole compound without precise control of the pentanoyl moiety risks invalidating pharmacological benchmarks. This compound provides: - Confirmed high σ1R affinity (Ki = 1.90 nM), enabling low-nM reference inhibition in competitive binding assays. - Defined molecular identity (MW 286.8 g/mol) for use as an HPLC-MS calibration standard in analytical method development. - Consistent research-grade supply, eliminating batch-to-batch variability that compromises ER stress cell models.

Molecular Formula C13H23ClN4O
Molecular Weight 286.8
CAS No. 1189708-95-9
Cat. No. B2496075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride
CAS1189708-95-9
Molecular FormulaC13H23ClN4O
Molecular Weight286.8
Structural Identifiers
SMILESCCCCC(=O)N1CCN(CC1)C2=NC=CN2C.Cl
InChIInChI=1S/C13H22N4O.ClH/c1-3-4-5-12(18)16-8-10-17(11-9-16)13-14-6-7-15(13)2;/h6-7H,3-5,8-11H2,1-2H3;1H
InChIKeyXXONNSVFVPVVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one HCl: Overview


The compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride (CAS 1189708-95-9) is a synthetic small molecule belonging to the N-imidazoylpiperazine chemotype. Its design features a 1-methylimidazole head group linked to a piperazine core, which is further functionalized with a pentanoyl side chain. This structural class is widely investigated for its interactions with neurological targets, and initial public data indicates this compound functions as a ligand for the sigma-1 receptor (σ1R), a chaperone protein implicated in neuroprotection, neuropathic pain, and cellular stress response pathways [1]. The compound is currently supplied as a research-grade reference material for in vitro investigation, with a reported base molecular weight of 286.8 g/mol [2].

Sigma-1 receptor (σ1R) ligand for in vitro neuropharmacology research
Supports receptor occupancy and competitive binding assay workflows
Research-grade reference material; intended for laboratory use only

Procurement Substitution Risks


Within the sigma receptor ligand chemical space, minute structural modifications to the piperazine scaffold profoundly influence binding affinity, off-target liability, and functional selectivity (agonist vs. antagonist bias). Published medicinal chemistry campaigns on related N-imidazoylpiperazines demonstrate that sigma-1 receptor affinity can vary by over 100-fold solely depending on the acyl chain length or heterocycle substitution pattern [1]. Therefore, a generic procurement of a 'piperazine-imidazole' compound without precise control over the pentanoyl moiety and the 1-methylimidazol-2-yl substitution risks introducing a molecule with drastically different receptor interaction profiles, invalidating comparative research and requiring re-validation of pharmacological benchmarks.

Chain length
Acyl chain length (pentanoyl) critically modulates sigma-1 affinity; shorter chains may shift binding by orders of magnitude.
Substitution
1-methylimidazol-2-yl substitution pattern is essential; heterocycle modifications alter receptor interaction profiles.
Class SAR
N-imidazoylpiperazine analogues exhibit wide functional selectivity variation; direct interchange without validation may invalidate comparative studies.

Quantitative Differentiation


Sigma-1 Receptor Binding Affinity

The target compound demonstrates nanomolar affinity for the sigma-1 receptor in a standardized radioligand displacement assay. This binding affinity (Ki = 1.90 nM) [1] positions it within the high-affinity ligand range for this target. In comparison, the seminal sigma-1 ligand haloperidol exhibits a Ki of approximately 4.9 nM in the same assay system, while the endogenous ligand DMT shows significantly lower affinity (Ki ~14,000 nM) [2]. This suggests the compound's affinity is on par with potent synthetic sigma-1 ligands and orders of magnitude stronger than endogenous activators, making it a potentially useful tool for receptor occupancy studies.

Sigma-1 Binding Affinity
Cross-study comparable
Ki = 1.90 nM
vs Haloperidol 4.9 nM
vs DMT ~14,000 nM
High-affinity reference range; enables receptor occupancy studies at low concentrations
Radioligand displacement assay, guinea pig brain membrane
Sigma-1 Receptor Ligand Binding Assay Neuropharmacology

Acyl Chain Length and Binding Affinity

SAR studies on imidazoyl-piperazines reveal that the carbonyl-linked aliphatic chain critically controls sigma-1 receptor interaction kinetics. While a specific head-to-head dataset for the pentanoyl analog is absent in the public domain, class-level data shows that a chain length of 4-5 carbons (e.g., butanoyl to pentanoyl) often maximizes hydrophobic pocket interactions within the sigma-1 binding site, whereas shorter chains (acetyl, <3 carbons) or branched substitutions lead to a 10- to 50-fold drop in affinity in analogous chemotypes [1]. Therefore, the pentan-1-one moiety of the target compound is predicted to confer optimal steric occupancy, differentiating it from shorter-chain commercial analogs (e.g., acetyl or formyl derivatives) commonly found in screening libraries.

Acyl Chain SAR Insight
Class-level inference
Pentan-1-one chain (C5) predicted optimal for hydrophobic pocket interactions; C2-C3 chains may show >10-fold lower affinity
Chain length directly impacts assay sensitivity; data to verify with direct analogs
Inferred from N-acylpiperazine sigma ligand SAR; no head-to-head data
Structure-Activity Relationship Acyl Chain Piperazine

Research Applications


Sigma-1 Receptor Occupancy and Selectivity Profiling

Ideal for in vitro competitive binding assays to determine sigma-1/sigma-2 selectivity ratios. The compound's high sigma-1 affinity (Ki = 1.90 nM) [1] enables its use as a reference inhibitor in screening panels where low nanomolar potency is required to establish baseline receptor occupancy, particularly when comparing against pan-sigma ligands or new chemical entities derived from imidazole-piperazine optimization programs.

ER Stress and Neuroprotection Models

Suitable for cell-based models of endoplasmic reticulum (ER) stress where sigma-1 receptor modulation is hypothesized to restore protein folding machinery. The well-defined affinity data point allows researchers to administer the compound at concentrations near its binding Ki, differentiating pharmacological sigma-1 activation from non-specific cytotoxicity often observed with high-micromolar tool compound concentrations.

Analytical Reference Standard for Method Validation

Utilizable as a quantitative reference standard (NMR, HPLC-MS) during the development of analytical methods for novel sigma-1-targeting drug candidates. Its distinct molecular weight (286.8 g/mol) and characteristic fragmentation pattern provide a reliable calibration benchmark for pharmacokinetic or tissue distribution studies involving the piperazine-imidazole pharmacophore.

Application
Selection Property
Validation Focus
Sigma-1 receptor occupancy profiling
High-affinity sigma-1 binding profile
Receptor occupancy baseline; sigma-1/sigma-2 selectivity assessment
ER stress / neuroprotection models
Defined affinity enabling concentration-controlled studies
Pharmacological sigma-1 activation vs. non-specific cytotoxicity differentiation
Analytical reference standard
Characteristic analytical fingerprint (mass, fragmentation)
LC-MS/HPLC method calibration for piperazine-imidazole chemotype
Quote Request

Request a Quote for 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.